Dehydroheliobuphthalmin

描述

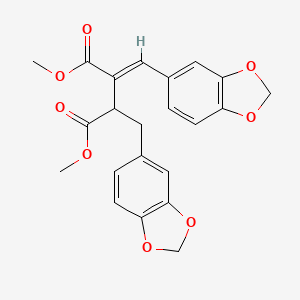

Dehydroheliobuphthalmin (CAS: 103001-05-4; synonyms: 66547-92-0 ) is a bioactive diterpenoid derivative isolated from natural sources such as Platycladus orientalis seeds . Its molecular formula is C₂₂H₂₀O₈, with a molecular weight of 412.39 g/mol . The compound is characterized by a fused benzodioxole structure, as shown in its IUPAC name: dimethyl (3Z)-2-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)butanedioate . It is commercially available with a purity of ≥95% for research use .

This compound demonstrates neuroprotective activity against glutamate-induced neurotoxicity and anticancer effects via EGFR pathway modulation in non-small cell lung cancer (NSCLC) cells (NCI-H441) when combined with lapatinib . Its mechanism includes downregulating p-EGFR, p-AKT, and Bcl-2, while upregulating pro-apoptotic Bax and caspase cascades .

属性

IUPAC Name |

dimethyl (3E)-2-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O8/c1-25-21(23)15(7-13-3-5-17-19(9-13)29-11-27-17)16(22(24)26-2)8-14-4-6-18-20(10-14)30-12-28-18/h3-7,9-10,16H,8,11-12H2,1-2H3/b15-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPJAZYITXHVOI-VIZOYTHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC2=C(C=C1)OCO2)C(=CC3=CC4=C(C=C3)OCO4)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(CC1=CC2=C(C=C1)OCO2)/C(=C\C3=CC4=C(C=C3)OCO4)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Dehydroheliobuphthalmin can be synthesized through chemical methods. The specific preparation method may vary, but a common approach involves the reduction of aromatic nitro compounds and the coupling of aromatic nitrate compounds . Industrial production methods typically involve large-scale chemical synthesis in controlled environments to ensure high purity and yield.

化学反应分析

Dehydroheliobuphthalmin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

科学研究应用

Dehydroheliobuphthalmin has significant applications in scientific research, including:

Chemistry: It is used as a chemical reagent in organic synthesis reactions.

Industry: It can be used as a precursor for the synthesis of dyes and luminescent materials.

作用机制

The mechanism by which Dehydroheliobuphthalmin exerts its effects involves its interaction with molecular targets and pathways. It has been shown to inhibit the migration of melanoma and brain endothelial cells, reduce the adhesion of melanoma cells to the brain endothelium, and enhance the barrier function of the blood-brain barrier. These actions are mediated through the modulation of tight junction proteins and other cellular pathways.

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

The following table compares Dehydroheliobuphthalmin with analogous natural compounds in terms of structure, bioactivity, and applications:

Key Differences:

Structural Complexity: this compound contains two benzodioxole rings and ester groups, distinguishing it from simpler diterpenes like savinin or isopimaradienols .

Mechanistic Specificity : Unlike 8(14),15-isopimaradien-3-ol (broad antibacterial activity), this compound selectively targets wild-type EGFR in NSCLC without affecting mutant EGFR (NCI-H1975) .

Neuroprotection : While both this compound and savinin are neuroprotective, this compound’s activity is linked to glutamate toxicity mitigation, whereas savinin’s mechanisms remain less defined .

Research Implications and Limitations

- Advantages : this compound’s dual role in neuroprotection and oncology highlights its therapeutic versatility. Its specificity for wild-type EGFR may reduce off-target effects in cancer therapy .

- Limitations: Comparative pharmacokinetic data (e.g., bioavailability, metabolism) with analogs like savinin are lacking. Structural analogs such as nyasicoside and mussaenoside require further mechanistic studies .

生物活性

Dehydroheliobuphthalmin, a lignan derivative primarily isolated from Platycladus orientalis, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

- Chemical Formula : C22H20O8

- Molecular Weight : 412.39 g/mol

- CAS Number : 103001-05-4

This compound is characterized by its complex structure, which is conducive to various biological interactions.

Neuroprotective Activity

One of the most significant findings regarding this compound is its neuroprotective potential. Research indicates that it exhibits protective effects against glutamate-induced neurotoxicity, which is critical in preventing neuronal damage associated with neurodegenerative diseases.

The neuroprotective mechanism is believed to involve:

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Modulating inflammatory pathways that contribute to neurodegeneration.

- Regulation of Neurotransmitter Levels : Enhancing the stability of neurotransmitters affected by glutamate toxicity.

Anticancer Properties

This compound has also been studied for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

Case Studies

- Breast Cancer : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells, suggesting potential as an adjunct therapy in cancer treatment.

- Lung Cancer : Another study indicated that it could induce apoptosis in lung cancer cells, highlighting its role in cancer cell cycle regulation.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Research has documented its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Other Biological Activities

In addition to its neuroprotective and anticancer properties, this compound exhibits several other biological activities:

- Antioxidant Activity : Demonstrated through various assays, indicating its potential in combating oxidative stress-related diseases.

- Anti-inflammatory Effects : Shown to inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory conditions.

- Antidiabetic Potential : Emerging studies suggest it may help regulate blood glucose levels and improve insulin sensitivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。